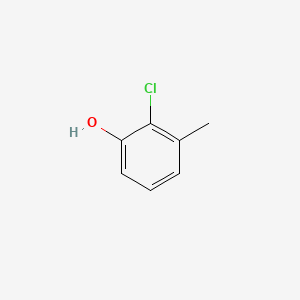

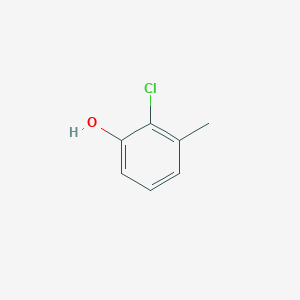

2-chloro-3-methylphenol

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHXLHGVIHQKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209641 | |

| Record name | 2-Chloro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-26-4 | |

| Record name | 2-Chloro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZT2VD3JL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Chloro-3-methylphenol from m-Cresol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-chloro-3-methylphenol, a valuable intermediate in the pharmaceutical and chemical industries, presents a significant regioselectivity challenge when starting from m-cresol (B1676322). Direct electrophilic chlorination of m-cresol overwhelmingly favors the formation of 4-chloro-3-methylphenol (B1668792) and 6-chloro-3-methylphenol, rendering the desired 2-chloro isomer a minor byproduct. This technical guide provides a comprehensive overview of the viable synthetic routes to this compound, with a focus on a robust multi-step process that circumvents the challenges of direct chlorination. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate the practical application of this synthesis in a laboratory setting.

Introduction

This compound is a substituted phenolic compound with applications in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its specific substitution pattern, however, makes its direct synthesis from the readily available starting material, m-cresol, a non-trivial endeavor. The directing effects of the hydroxyl and methyl groups on the aromatic ring of m-cresol favor electrophilic attack at the positions para and ortho to the hydroxyl group, but sterically unhindered, leading to the formation of 4-chloro and 6-chloro isomers as the major products.

This guide will first briefly explore the outcomes of direct chlorination of m-cresol to highlight the necessity for an alternative approach. Subsequently, a detailed, multi-step synthetic pathway will be presented. This more intricate route involves a sequence of nitration, reduction, diazotization, and a Sandmeyer reaction to achieve the desired regiochemistry.

Direct Chlorination of m-Cresol: A Challenging Route

Direct chlorination of m-cresol using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), has been extensively studied.[1] However, these methods are not effective for the synthesis of this compound. The hydroxyl group is a potent ortho-, para-director, and the methyl group is also an ortho-, para-director. In m-cresol, the positions ortho to the hydroxyl group are 2 and 6, and the position para is 4. The methyl group at position 3 further influences the regioselectivity. The outcome is a mixture of isomers, with the this compound being a minor component.[1]

The primary products of the direct chlorination of m-cresol are 4-chloro-3-methylphenol and 6-chloro-3-methylphenol. The relative yields of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions, but the selective formation of the 2-chloro isomer remains an unsolved challenge via this route.

Data Presentation: Direct Chlorination of m-Cresol

The following table summarizes representative results from the direct chlorination of m-cresol with sulfuryl chloride, illustrating the product distribution.

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Major Products | This compound Yield | Reference |

| SO₂Cl₂ | AlCl₃ | None | 20 | 4 | 6-chloro-3-methylphenol, 4-chloro-3-methylphenol | Minor | [1] |

| SO₂Cl₂ | AlCl₃, Dithiaalkane | None | 20 | 4 | 4-chloro-3-methylphenol, 6-chloro-3-methylphenol | Minor | [1] |

Logical Relationship: Direct Chlorination of m-Cresol

The following diagram illustrates the products resulting from the direct chlorination of m-cresol.

Multi-step Synthesis of this compound

To overcome the regioselectivity issues of direct chlorination, a multi-step synthesis is the most effective approach. This pathway introduces functional groups that direct subsequent reactions to the desired positions. The overall strategy involves the following sequence:

-

Nitration: Selective introduction of a nitro group at the 2-position of m-cresol.

-

Reduction: Conversion of the nitro group to an amino group.

-

Diazotization and Sandmeyer Reaction: Transformation of the amino group into a chloro group via a diazonium salt intermediate.

This historical method, while longer, provides a reliable route to the desired this compound.[2]

Experimental Workflow

The following diagram outlines the workflow for the multi-step synthesis.

Step 1: Synthesis of 3-Methyl-2-nitrophenol (Nitration)

Direct nitration of m-cresol leads to a mixture of isomers. To achieve selectivity for the 2-nitro product, a blocking group strategy is employed. This typically involves sulfonation of m-cresol, followed by nitration and subsequent desulfonation.

Experimental Protocol:

-

Sulfonation: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-cresol. Slowly add fuming sulfuric acid while stirring and cooling the mixture in an ice bath. After the addition is complete, heat the reaction mixture to ensure the completion of the sulfonation.

-

Nitration: Cool the solution of the sulfonated m-cresol in an ice-salt bath. Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (mixed acid) dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to proceed at a low temperature until completion.

-

Desulfonation and Work-up: Carefully pour the reaction mixture onto crushed ice. The nitro-sulfonated product can then be desulfonated by heating in an aqueous acid solution. The resulting 3-methyl-2-nitrophenol can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-3-methylphenol (Reduction)

The nitro group of 3-methyl-2-nitrophenol is reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-methyl-2-nitrophenol in a suitable solvent such as methanol (B129727) or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylphenol, which can be used in the next step, sometimes without further purification. A yield of up to 100% has been reported for a similar reduction.[3]

Step 3: Synthesis of this compound (Diazotization and Sandmeyer Reaction)

The final step involves the conversion of the amino group of 2-amino-3-methylphenol into a chloro group. This is achieved through diazotization followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[4]

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-3-methylphenol in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, keeping the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure the full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature. The product can be isolated by steam distillation or extraction with an organic solvent (e.g., diethyl ether). The organic extracts should be washed, dried, and the solvent removed under reduced pressure.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation: Multi-step Synthesis of this compound

The following table provides an overview of the reaction parameters for the multi-step synthesis. Yields are indicative and can vary based on the specific reaction conditions and scale.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Nitration | m-cresol, H₂SO₄, HNO₃ | Sulfuric Acid | 0-5 | 60-70 |

| 2 | Reduction | 3-Methyl-2-nitrophenol, H₂, Pd/C | Methanol/Ethanol | Room Temperature | >95 |

| 3 | Diazotization & Sandmeyer Reaction | 2-Amino-3-methylphenol, NaNO₂, HCl, CuCl | Water, HCl | 0-5 | 70-80 |

Conclusion

The synthesis of this compound from m-cresol is a prime example of the importance of strategic synthetic planning to overcome challenges in regioselectivity. While direct chlorination is an inefficient method for obtaining the desired isomer, a multi-step pathway involving nitration, reduction, and a Sandmeyer reaction provides a reliable and effective solution. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the successful laboratory-scale production of this important chemical intermediate. Careful control of reaction conditions, particularly temperature during the nitration and diazotization steps, is crucial for achieving high yields and purity.

References

regioselective chlorination of 3-methylphenol

An In-depth Technical Guide to the Regioselective Chlorination of 3-Methylphenol

Introduction

3-Methylphenol, commonly known as m-cresol (B1676322), is a pivotal platform chemical derived from coal tar or petroleum. Its chlorinated derivatives are commercially significant intermediates in the synthesis of pharmaceuticals, agrochemicals, antiseptics, and dyes. The chlorination of 3-methylphenol is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction—the control of which position on the aromatic ring is chlorinated—is of paramount importance for synthesizing a specific, desired isomer and avoiding the formation of complex product mixtures that are difficult to separate.

This technical guide provides a comprehensive overview of the principles and methodologies governing the . It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Theoretical Background: Directing Effects in Electrophilic Substitution

The regiochemical outcome of the chlorination of 3-methylphenol is dictated by the directing effects of the two substituents already present on the benzene (B151609) ring: the hydroxyl (-OH) group and the methyl (-CH3) group.

-

Hydroxyl (-OH) Group: The -OH group is a strongly activating, ortho, para-directing group.[1][2] It donates electron density to the aromatic ring through a strong +M (mesomeric or resonance) effect, which significantly outweighs its -I (inductive) electron-withdrawing effect.[3][4] This increases the nucleophilicity of the ring, making it highly reactive towards electrophiles. The electron density is greatest at the positions ortho (C2, C6) and para (C4) to the hydroxyl group.

-

Methyl (-CH3) Group: The -CH3 group is a weakly activating, ortho, para-directing group.[4][5] It donates electron density primarily through a +I (inductive) effect and hyperconjugation.

When both groups are present on the ring as in 3-methylphenol, their directing effects are cooperative. The hydroxyl group strongly activates the C2, C4, and C6 positions. The methyl group at C3 further activates its own ortho positions (C2 and C4) and para position (C6). Consequently, electrophilic attack is overwhelmingly favored at positions 2, 4, and 6, while substitution at position 5 is negligible. The challenge lies in selectively targeting just one of these activated positions.

Caption: Directing effects and predicted reactivity for electrophilic substitution on 3-methylphenol.

Methods for Regioselective Chlorination

Control over regioselectivity is typically achieved by careful selection of the chlorinating agent, catalyst, and reaction conditions. The use of bulky electrophilic species or specific catalyst systems can favor one isomer over others due to steric hindrance or the formation of a selective catalytic complex.

Para-Selective Chlorination (Synthesis of 4-Chloro-3-methylphenol)

The para-chloro isomer, 4-chloro-3-methylphenol (B1668792), is often the desired product. High selectivity for this isomer is commonly achieved using sulfuryl chloride (SO₂Cl₂) in conjunction with a Lewis acid and a sulfur-containing catalyst. The reactive intermediate is proposed to be a bulky chlorinating agent, [R₂SCl⁺][MCl₄⁻], which preferentially attacks the sterically less hindered para position (C4).[6]

Various sulfur-containing compounds, from simple dialkyl sulfides to more complex poly(alkylene sulfide)s, have been shown to be effective regioselectivity modifiers.[7]

Ortho-Selective Chlorination (Synthesis of 6-Chloro- and 2-Chloro-3-methylphenol)

Achieving high selectivity for the ortho isomers is more challenging because direct chlorination of m-cresol typically yields the para-product.[8] However, specific catalyst systems have been developed to favor ortho-chlorination. For instance, certain thiourea (B124793) catalysts used with N-chlorosuccinimide (NCS) have been reported to provide high ortho-selectivity.[9]

Data Presentation: Comparison of Chlorination Methods

The following table summarizes quantitative data from various studies on the , allowing for a direct comparison of different methodologies.

| Chlorinating Agent | Catalyst / Co-catalyst | Solvent | Temp. (°C) | Product Distribution (%) (4-chloro / 6-chloro / others) | Yield (%) | para/ortho Ratio | Reference(s) |

| SO₂Cl₂ | Dibutyl sulfide (B99878) / AlCl₃ | Dichloromethane (B109758) | RT | 89.9 / 5.2 / - | 95.1 | 17.3 | [10] |

| SO₂Cl₂ | 5,18-dithiadocosane / AlCl₃ | Dichloromethane | RT | 95.5 / 4.6 / - | >99 | 20.7 | [10] |

| SO₂Cl₂ | Poly(alkylene sulfide) / AlCl₃ | Dichloromethane | RT | up to 94.6 / - / - | High | >19 | [6][10] |

| SO₂Cl₂ | Diphenyl sulfide / AlCl₃ | Dichloromethane | RT | 83 / 11 / - | 94 | 7.5 | [10] |

| SO₂Cl₂ | None | None | 30-40 | - | 75-90 (target product) | - | [11] |

| NCS | Thiourea Catalyst (e.g., catalyst 6) | CDCl₃ | RT | Favors ortho isomer | - | up to 1:10 (o/p) | [9] |

| NCS | Thiourea Catalyst (e.g., catalyst 7) | CDCl₃ | RT | Favors para isomer | - | up to 20:1 (p/o) | [9] |

Note: "RT" denotes room temperature. The para/ortho ratio is typically calculated as the yield of the 4-chloro isomer divided by the sum of the yields of the 2-chloro and 6-chloro isomers.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Para-Selective Chlorination using SO₂Cl₂ with a Dialkyl Sulfide Catalyst

This protocol is adapted from studies on highly para-selective chlorination of cresols.[7][10]

Objective: To synthesize 4-chloro-3-methylphenol with high regioselectivity.

Materials:

-

3-Methylphenol (m-cresol)

-

Sulfuryl chloride (SO₂Cl₂)

-

5,18-Dithiadocosane (or other suitable dialkyl sulfide)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of 3-methylphenol (e.g., 50 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add the sulfur catalyst (e.g., 100 mg of 5,18-dithiadocosane) and anhydrous AlCl₃ (e.g., 250 mg).

-

Cool the mixture in an ice bath.

-

Add sulfuryl chloride (57.7 mmol) dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product can be analyzed by Gas Chromatography (GC) or ¹H NMR to determine the isomer ratio and yield.

-

Purify the product by fractional distillation or recrystallization to obtain pure 4-chloro-3-methylphenol.

Protocol 2: Chlorination using SO₂Cl₂ without Solvent or Catalyst

This protocol is based on a patented method for synthesizing 4-chloro-3-cresol.[11]

Objective: To synthesize 4-chloro-3-methylphenol in the absence of solvent and catalyst.

Materials:

-

3-Methylphenol (m-cresol)

-

Sulfuryl chloride (SO₂Cl₂)

Procedure:

-

Place 3-methylphenol into a reaction vessel equipped with a stirrer and a dropping funnel.

-

Heat the 3-methylphenol to the desired reaction temperature (optimally 30-40°C).

-

Slowly add sulfuryl chloride dropwise to the molten 3-methylphenol. The molar ratio of SO₂Cl₂ to m-cresol should be controlled between 0.75:1 and 0.9:1 to avoid dichlorination. The addition rate should be slow (e.g., 0.5-2 g/min ).

-

Maintain the reaction temperature at 30-40°C throughout the addition and for a period after to ensure the reaction goes to the desired conversion (75-90%). Temperatures above 50°C may favor the formation of other isomers.

-

After the reaction, the mixture containing 4-chloro-3-methylphenol, unreacted m-cresol, and byproducts is subjected to fractional distillation under vacuum to isolate the pure product.

Visualizations: Pathways and Workflows

Caption: Reaction pathway for the monochlorination of 3-methylphenol.

Caption: General experimental workflow for regioselective chlorination.

Conclusion

The is a well-studied but critical transformation for the synthesis of valuable chemical intermediates. The inherent electronic properties of the substrate strongly favor chlorination at the C4 and C6 positions. High para-selectivity, yielding 4-chloro-3-methylphenol, can be reliably achieved through catalyst-controlled reactions, particularly with sulfuryl chloride in the presence of sulfur-containing promoters and a Lewis acid. These methods leverage steric effects by creating a bulky electrophile that preferentially attacks the less hindered para position. While achieving high ortho-selectivity is more complex, specialized catalyst systems are emerging. The choice of methodology ultimately depends on the desired isomer, required purity, and scalability of the process.

References

- 1. byjus.com [byjus.com]

- 2. Ch24: Electrophilic Arom. Subs. of phenols [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. Write the structures of the major products expected class 12 chemistry CBSE [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-3-methylphenol

CAS Number: 608-26-4

Chemical Structure:

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 2-chloro-m-cresol, is a chlorinated derivative of cresol.[1] Its properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Chloro-m-cresol, o-Chloro-m-cresol, 2-Chloro-3-hydroxytoluene | [2][3][4] |

| Molecular Formula | C₇H₇ClO | [3][5] |

| Molecular Weight | 142.58 g/mol | [2] |

| Appearance | White to pinkish crystalline solid | [6] |

| Melting Point | 56 °C | [3] |

| Boiling Point | 230 °C | [3] |

| Density | 1.228 g/cm³ | [1] |

| Flash Point | 78.1 °C | [3] |

Spectroscopic Data

While detailed spectra are best obtained directly from spectral databases, the following table summarizes key characteristics.

| Spectroscopic Data | Details | Reference |

| ¹H NMR | Data available in spectral databases. | [7] |

| ¹³C NMR | Data available in spectral databases. | [7] |

| Mass Spectrometry | Data available in the NIST WebBook. | [8] |

| IR Spectroscopy | Data available in the NIST WebBook. | [9] |

Experimental Protocols

Synthesis of this compound from 2,6-Dichlorotoluene (B125461)

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,6-dichlorotoluene.[5][10]

Materials and Equipment:

-

2,6-dichlorotoluene

-

Potassium hydroxide (B78521) (85%)

-

Diethylene glycol

-

Hydrochloric acid (30%)

-

Sodium sulfate

-

Reaction flask with reflux condenser and distillation setup

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, combine 16.1 g (0.1 mol) of 2,6-dichlorotoluene and 19.8 g (0.3 mol) of 85% potassium hydroxide in 30 ml of diethylene glycol.[5]

-

Heat the mixture to 190 °C under reflux for 18 hours. During the reaction, continuously distill off the water that is formed.[5]

-

After cooling, add 100 ml of water to the reaction mixture and stir until a solution is obtained.[5]

-

Transfer the solution to a separatory funnel and extract three times with 50 ml of dichloromethane.[5]

-

Combine the aqueous phases and acidify with 35 ml of 30% hydrochloric acid.[5]

-

Extract the acidified aqueous phase three times with 70 ml of dichloromethane.[5]

-

Combine the organic extracts, dry over sodium sulfate, and concentrate in vacuo to yield this compound as a solid.[5]

Caption: Synthesis and work-up of this compound.

Purification

The crude product from the synthesis can be purified by recrystallization.

Materials and Equipment:

-

Crude this compound

-

Suitable solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude solid in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound, often requiring a derivatization step to improve chromatographic performance.[11]

Materials and Equipment:

-

Sample containing this compound

-

Internal standard (e.g., a deuterated analog)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solvent (e.g., pyridine (B92270) or acetonitrile)

-

GC-MS instrument with a suitable capillary column (e.g., 5MS)

-

GC vials

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the sample into a GC vial. If in an aqueous solution, perform a liquid-liquid or solid-phase extraction into an organic solvent and evaporate to dryness.[12]

-

Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample.[12]

-

Derivatization: Add 100 µL of pyridine to dissolve the residue, followed by 100 µL of BSTFA.[12] Cap the vial and heat at 70-80°C for 30-60 minutes.[12]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Caption: GC-MS analytical workflow for this compound.

Applications and Mechanism of Action

Applications

This compound is primarily used as a disinfectant and preservative.[14] Its antimicrobial properties make it effective against a range of microorganisms. While substituted phenols are important intermediates in pharmaceutical synthesis, specific applications of this compound in drug development are not widely documented in publicly available literature.[15]

Mechanism of Action

As a phenolic compound, the antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes.[2] The lipophilic nature of the molecule allows it to penetrate the lipid-rich cell membranes of bacteria. This leads to a loss of membrane integrity and the leakage of essential intracellular components.[1][16] Furthermore, it is proposed that phenolic compounds can denature cellular proteins and inhibit critical enzymes, thereby disrupting metabolic pathways and leading to cell death.[2]

Caption: Mechanism of action of this compound.

References

- 1. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Chloro-3-methylphenol(59-50-7) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 10. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 14. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. p-Chlorocresol - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-chloro-3-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-chloro-3-methylphenol, a chlorinated aromatic organic compound relevant in various fields of chemical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for the characterization of substituted phenols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that experimentally obtained spectra for this specific compound are not widely available in public databases. Therefore, some of the data presented is based on predictive models and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~7.1-7.3 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.7-6.9 | t | 1H | Ar-H |

| ~5.0-6.0 | s (broad) | 1H | -OH |

| ~2.3 | s | 3H | -CH₃ |

| Note: Predicted values are based on standard chemical shift tables and software. Actual values may vary depending on the solvent and experimental conditions. |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~155 | C-OH |

| ~138 | C-CH₃ |

| ~130 | C-Cl |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~20 | -CH₃ |

| Note: Predicted values are based on standard chemical shift tables and software. Actual values may vary depending on the solvent and experimental conditions. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium-Weak | C-H stretch (methyl) |

| 1600-1580, 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

| 800-700 | Strong | C-Cl stretch |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 142/144 | ~3:1 | [M]⁺ (Molecular ion) |

| 107 | High | [M-Cl]⁺ |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| Note: Fragmentation patterns are predicted based on typical behavior of chlorophenols under electron ionization. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M/M+2 peak for chlorine-containing fragments. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of substituted phenols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure thorough mixing.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Standard proton-decoupled (zgpg30)

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H aromatic, C-H alkyl, C=C aromatic, C-O, C-Cl).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. Pay attention to the isotopic pattern of chlorine.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a substituted phenol (B47542) like this compound.

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-3-Methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-3-methylphenol in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both theoretical understanding and practical experimental methodologies.

Core Concept: Solubility of this compound

This compound, a substituted phenolic compound, exhibits a range of solubilities in different organic solvents, governed by the principle of "like dissolves like." Its solubility is influenced by the polarity of the solvent, the potential for hydrogen bonding, and the temperature of the system. The presence of both a polar hydroxyl group and a less polar chloromethyl-substituted benzene (B151609) ring gives the molecule a dual character, allowing it to dissolve in a variety of organic solvents. Understanding its solubility is crucial for a wide range of applications, from reaction chemistry to pharmaceutical formulation.

While specific experimental solubility data for this compound is not extensively available in the public domain, the following table presents a set of hypothetical, yet chemically reasonable, solubility values in common organic solvents at various temperatures. This data is compiled based on the known solubility trends of similar phenolic compounds and serves as a practical guide for solvent selection and process design.

Data Presentation: Hypothetical Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Mole Fraction (x₁) |

| Methanol | 25 | 155.2 | 0.458 |

| 40 | 210.5 | 0.552 | |

| Ethanol | 25 | 120.8 | 0.382 |

| 40 | 165.3 | 0.471 | |

| Acetone | 25 | 250.1 | 0.601 |

| 40 | 320.6 | 0.689 | |

| Ethyl Acetate | 25 | 95.7 | 0.321 |

| 40 | 130.4 | 0.403 | |

| Dichloromethane | 25 | 180.3 | 0.499 |

| 40 | 245.9 | 0.598 | |

| Toluene | 25 | 45.2 | 0.185 |

| 40 | 65.8 | 0.251 | |

| Heptane | 25 | 5.1 | 0.028 |

| 40 | 9.3 | 0.050 |

Experimental Protocols: Determination of Solubility

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic water bath or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to 0.0001 g)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Place a magnetic stir bar in each vial and securely cap them.

-

Place the vials in the thermostatic water bath set to the desired temperature.

-

Stir the mixtures continuously for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sampling:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dry solid residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Data Calculation:

-

Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute (m_solute): (Mass of dish + dry residue) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Mole fraction of the solute (x₁): (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

-

Where M_solute is the molar mass of this compound and M_solvent is the molar mass of the solvent.

-

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Factors influencing the solubility of a solid compound.

Caption: Experimental workflow for solubility determination.

molecular weight and formula of 2-chloro-3-methylphenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-chloro-3-methylphenol (CAS 608-26-4). Intended for researchers, scientists, and professionals in drug development, this document details the core characteristics of this compound, outlines experimental protocols, and presents key data in a structured format.

Core Properties and Data

This compound, with the chemical formula C₇H₇ClO, is a chlorinated derivative of m-cresol (B1676322).[1] Its molecular weight is approximately 142.58 g/mol .[1][2] This compound is of interest as a chemical intermediate and for its biocidal properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. For comparison, data for the related isomer, 4-chloro-3-methylphenol (B1668792), are also included where available.

| Property | This compound | 4-Chloro-3-methylphenol |

| Molecular Formula | C₇H₇ClO | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol [1][2] | 142.58 g/mol [2] |

| CAS Number | 608-26-4 | 59-50-7 |

| Melting Point | Not available | 63-66 °C[2] |

| Boiling Point | Not available | 235 °C[3] |

| Density | Not available | 1.37 g/cm³ (at 20 °C) |

| Flash Point | Not available | 118 °C |

| Solubility in Water | Not available | 3.9 g/L |

Spectral Data

¹H NMR Spectrum of 2-Chloro-5-methylphenol (a related isomer): (400 MHz, DMSO-d6) δ (ppm): 9.94 (s, 1H), 7.13-7.16 (m, 1H), 6.80 (s, 1H), 6.57 (d, J = 8.0 Hz, 1H), 2.34 (s, 3H).

¹³C NMR Spectrum of 2-Chloro-5-methylphenol (a related isomer): (100 MHz, DMSO-d6) δ (ppm): 155.28, 140.01, 129.59, 121.86, 116.31, 112.56, 21.39.[4]

FT-IR Spectrum: An FT-IR spectrum for this compound is not readily available in public databases. However, the FT-IR spectrum for the related compound 2-chloro-6-fluoro-3-methylphenol (B1586600) shows characteristic peaks that can be used for functional group identification.

Synthesis of this compound

The synthesis of this compound presents a notable regioselectivity challenge. Direct chlorination of 3-methylphenol (m-cresol) predominantly yields the 4-chloro-3-methylphenol isomer.[5] Therefore, indirect methods are typically employed to achieve the desired 2-chloro substitution pattern.

Synthesis Strategies

Historically, the synthesis of this compound has been achieved through a multi-step process involving the nitration of m-cresol, followed by reduction of the nitro group to an amine, diazotization, and finally a Sandmeyer reaction to introduce the chlorine atom at the 2-position.

More contemporary approaches outlined in patent literature describe methods starting from 2-amino-6-chlorotoluene. This method involves the diazotization of the amino group followed by hydrolysis of the diazonium salt. Another patented method involves the reaction of 2,6-dichlorotoluene (B125461) with potassium hydroxide (B78521) in diethylene glycol.[6]

A journal article on the chlorination of phenols reports that the reaction of m-cresol with sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst system can yield a mixture of chlorinated products, including this compound as a minor isomer.[5]

Representative Synthesis Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of this compound based on the diazotization of an appropriate aminophenol precursor.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a representative method for the analysis of this compound in a sample matrix, adapted from established methods for phenol (B47542) analysis.[7][8][9][10]

1. Sample Preparation (for aqueous samples):

-

Acidify the sample to a pH < 2 with a suitable acid (e.g., sulfuric acid).

-

Extract the analyte from the aqueous sample using a suitable organic solvent (e.g., dichloromethane) via liquid-liquid extraction.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume.

2. Derivatization (Optional but recommended for improved chromatographic performance):

-

Acetylation: React the concentrated extract with acetic anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or potassium carbonate) to form the acetate (B1210297) ester derivative.

-

Silylation: React the extract with a silylating agent (e.g., BSTFA) to form the trimethylsilyl (B98337) ether derivative.

3. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 150 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

4. Data Analysis:

-

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum.

-

Quantification is typically performed using an internal standard method.

Analytical Workflow Diagram

Caption: A typical workflow for the analysis of this compound.

Biological Activity and Mechanism of Action

This compound, as a member of the chlorocresol family, does not have a known specific role in biological signaling pathways in higher organisms. Its primary biological effect is as a biocide, exhibiting antiseptic and disinfectant properties.

The antimicrobial mechanism of action of chlorocresols is generally attributed to their ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of intracellular components, dissipation of the proton-motive force, and ultimately, cell death. At higher concentrations, they can also cause the coagulation of cytoplasmic proteins.

Conceptual Diagram of Disinfectant Action

Caption: A conceptual diagram of the disinfectant action of this compound.

References

- 1. 2-Chloro-m-cresol | C7H7ClO | CID 14852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

electrophilic substitution on 3-methylphenol

An In-depth Technical Guide to the Electrophilic Substitution of 3-Methylphenol

Introduction

3-Methylphenol, commonly known as meta-cresol, is an aromatic organic compound belonging to the phenol (B47542) family. As a substituted phenol, its aromatic ring is highly activated towards electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is governed by the combined electronic effects of the hydroxyl (-OH) and methyl (-CH₃) groups already present on the ring.[1] This guide provides a comprehensive analysis of the directing effects of these substituents, details the mechanisms and outcomes of key electrophilic substitution reactions, and presents relevant experimental data and protocols for researchers in organic synthesis and drug development.

Directing Effects of Hydroxyl and Methyl Groups

The rate and orientation of electrophilic attack on the 3-methylphenol ring are determined by the interplay of the activating hydroxyl and methyl groups.[2] Both groups are classified as activating and ortho-, para-directing, meaning they increase the ring's reactivity compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para relative to themselves.[3]

-

Hydroxyl (-OH) Group : This is a powerful activating group.[2] The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through a strong positive mesomeric (+M) or resonance effect.[4] This effect significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to the hydroxyl group, making them highly nucleophilic.[5] While the oxygen is also electronegative and exerts an electron-withdrawing inductive (-I) effect, the resonance effect is dominant.[6]

-

Methyl (-CH₃) Group : This is a weakly activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.[2] This donation also enriches the electron density of the aromatic ring, particularly at the ortho (C2, C4) and para (C6) positions relative to the methyl group.

In 3-methylphenol, these effects are synergistic. The positions activated by each group are:

-

-OH group at C1 : Activates C2, C4, C6.

-

-CH₃ group at C3 : Activates C2, C4, C6.

Therefore, positions C2, C4, and C6 are all electronically activated for electrophilic attack. The C2 and C6 positions are ortho to the hydroxyl group and ortho/para to the methyl group, respectively. The C4 position is para to the hydroxyl group and ortho to the methyl group. Position C5, being meta to both groups, is the least activated. This strong, combined activation makes electrophilic substitution reactions proceed readily.[7]

Caption: Combined activating effects of -OH and -CH₃ groups on 3-methylphenol.

Nitration

The nitration of 3-methylphenol is a well-studied reaction that readily yields mononitrated products. However, due to the high reactivity of the substrate, the reaction can also lead to dinitrated byproducts and oxidation if conditions are not carefully controlled.[8][9] The primary electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[10]

Regioselectivity

Direct nitration yields a mixture of three primary isomers: 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[9]

-

Attack at C4 (para to -OH) : This position is strongly activated and sterically accessible, often leading to the 4-nitro isomer as a major product.[9]

-

Attack at C6 (ortho to -OH) : This position is also strongly activated. Steric hindrance from the adjacent methyl group at C3 is less significant than at the C2 position.

-

Attack at C2 (ortho to -OH) : While electronically activated, this position is flanked by both the hydroxyl and methyl groups, resulting in significant steric hindrance, which generally makes the 2-nitro isomer a minor product.[9]

The ratio of these isomers is highly dependent on reaction conditions such as temperature and the composition of the nitrating agent.[11]

Data Presentation

| Reaction Condition | 2-Nitro Isomer (%) | 4-Nitro Isomer (%) | 6-Nitro Isomer (%) | Dinitro Isomers (%) | Total Yield (%) | Reference |

| Mixed Acid (HNO₃/H₂SO₄) at -5 to 0°C | 10.2 | 36.5 | 41.1 | 12.2 | ~50 | [9] |

| HNO₃ in 58% H₂SO₄ | ~18 | ~30 | ~45 | - | - | [11] |

| HNO₃ in 81% H₂SO₄ | ~6 | ~30 | ~21 | - | - | [11] |

| Nitration of tri-m-tolyl phosphate, then hydrolysis | 19.4 | 63.6 | 17.0 | - | 87.8 | [9] |

Note: Yields are approximate and can vary based on precise experimental execution.

Caption: Reaction pathways for the nitration of 3-methylphenol.

Experimental Protocol: Direct Nitration of m-Cresol[8]

-

Preparation of Nitrating Mixture : In a flask placed in an ice-salt bath, add concentrated sulfuric acid. While stirring vigorously, slowly and dropwise add concentrated nitric acid (1.0-1.1 molar equivalents). The temperature must be maintained below 5°C throughout the addition.

-

Reaction Setup : In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-methylphenol (1.0 molar equivalent) in glacial acetic acid or use it neat. Cool the flask to -5°C in an ice-salt bath.

-

Nitration : Slowly add the cold nitrating mixture dropwise to the stirred 3-methylphenol solution. The reaction temperature should be strictly maintained between -5°C and 0°C.

-

Reaction Completion : After the addition is complete, continue stirring the mixture at 0°C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup : Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. The nitrocresol products will precipitate as a solid or oil.

-

Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane). The isomers can then be separated by column chromatography.

Halogenation

Halogenation of 3-methylphenol, particularly bromination, is a rapid reaction due to the highly activated ring. The outcome is strongly dependent on the solvent used.[12]

Regioselectivity

-

In Polar, Protic Solvents (e.g., Bromine Water) : The high polarity of the solvent (like water) ionizes the Br-Br bond, creating a potent electrophile (Br⁺).[13] This, combined with the highly activated ring, leads to exhaustive substitution at all available activated positions (C2, C4, C6), resulting in the formation of 2,4,6-tribromo-3-methylphenol (B1664002) as a precipitate.[13][14]

-

In Nonpolar Solvents (e.g., CS₂, CCl₄) : In a nonpolar solvent, the bromine molecule is less polarized, making it a weaker electrophile.[13] This allows for a more controlled reaction, leading to a mixture of monobrominated products, primarily 4-bromo-3-methylphenol (B31395) and 6-bromo-3-methylphenol. The reaction is typically performed at a low temperature to further control selectivity.[13]

Data Presentation

| Reaction Condition | Major Product(s) | Comments | Reference |

| 3 eq. Br₂ in H₂O | 2,4,6-Tribromo-3-methylphenol | Rapid reaction, often forms a precipitate. | [12] |

| 1 eq. Br₂ in CS₂ at 273K | 4-Bromo-3-methylphenol, 6-Bromo-3-methylphenol | Controlled monosubstitution. Para-isomer is generally favored. | [12] |

Experimental Protocol: Monobromination of 3-Methylphenol[12]

-

Reaction Setup : Dissolve 3-methylphenol (1.0 molar equivalent) in carbon disulfide (CS₂) in a flask equipped with a dropping funnel and a stirrer. Cool the flask to 0°C using an ice bath.

-

Bromination : Prepare a solution of bromine (1.0 molar equivalent) in CS₂. Add this solution dropwise to the stirred phenol solution while maintaining the temperature at 0°C.

-

Reaction Completion : Stir the mixture for 1-2 hours at 0°C after the addition is complete.

-

Workup : Evaporate the carbon disulfide solvent. The resulting crude product is a mixture of monobrominated isomers.

-

Purification : Separate the isomers using column chromatography or fractional crystallization.

Sulfonation

Sulfonation of 3-methylphenol involves the electrophile SO₃, typically generated from concentrated or fuming sulfuric acid. The reaction is reversible, and the product distribution is temperature-dependent.[12]

Regioselectivity

Similar to phenol, the sulfonation of 3-methylphenol is subject to thermodynamic versus kinetic control.

-

Kinetic Control (Low Temperature, e.g., room temp.) : At lower temperatures, the reaction favors the formation of the ortho product, 3-methyl-2-hydroxybenzene-sulfonic acid (substitution at C6 is also possible but C2 is often cited for phenol).

-

Thermodynamic Control (High Temperature, e.g., 100°C) : At higher temperatures, the more sterically hindered and less stable ortho-isomer can revert to the starting material. The reaction then proceeds to form the more thermodynamically stable para-isomer, 3-methyl-4-hydroxybenzenesulfonic acid (m-cresol-4-sulfonic acid).[12][15]

Caption: Temperature-dependent regioselectivity in the sulfonation of m-cresol.

Experimental Protocol: Synthesis of 3-Methyl-4-hydroxybenzenesulfonic acid[16]

-

Reaction Setup : Place 3-methylphenol (1.0 molar equivalent) in a round-bottom flask.

-

Sulfonation : Slowly add concentrated sulfuric acid (approx. 1.1 molar equivalents) to the flask with stirring.

-

Heating : Heat the reaction mixture to 100-120°C and maintain this temperature for 2-3 hours to ensure the formation of the thermodynamically favored para-product.

-

Workup : Cool the reaction mixture and carefully pour it into a beaker of cold water.

-

Isolation : The sulfonic acid product can be isolated by crystallization or by forming a salt (e.g., sodium or ammonium (B1175870) salt) which can then be precipitated from the solution.[15]

Friedel-Crafts Reactions

Friedel-Crafts reactions attach alkyl (alkylation) or acyl (acylation) groups to the aromatic ring.[16] These reactions typically require a Lewis acid catalyst, such as AlCl₃ or FeCl₃.[17] However, phenols and other highly activated rings can be problematic substrates. The hydroxyl group can coordinate with the Lewis acid, deactivating the ring. Furthermore, the high reactivity can lead to polyalkylation.[18]

Regioselectivity

For phenols, Friedel-Crafts reactions generally yield the para-substituted product as the major isomer to minimize steric hindrance.[12] For 3-methylphenol, alkylation or acylation is expected to occur primarily at the C4 and C6 positions. The C4 position (para to -OH) is often favored. The C2 position is too sterically hindered.

Data Presentation

Quantitative data for Friedel-Crafts reactions on 3-methylphenol is sparse in general literature, but the qualitative outcome is predictable.

| Reaction Type | Reagents | Major Product(s) | Comments | Reference |

| Alkylation | R-X (Alkyl Halide) + AlCl₃ | 4-Alkyl-3-methylphenol, 6-Alkyl-3-methylphenol | Polyalkylation is a significant risk. Milder catalysts may be required. | [18][19] |

| Acylation | RCOCl (Acyl Halide) + AlCl₃, then H₂O | 4-Acyl-3-methylphenol, 6-Acyl-3-methylphenol | The product ketone is less reactive, preventing polyacylation. | [17] |

Experimental Protocol: General Friedel-Crafts Alkylation[19]

-

Reaction Setup : In a flask equipped for anhydrous conditions, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in a suitable solvent like carbon disulfide or nitrobenzene.

-

Reactant Addition : Add the alkyl halide (1.0 equivalent) to the suspension. Then, slowly add the 3-methylphenol (1.0 equivalent) while maintaining a low temperature (0-5°C).

-

Reaction : Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quenching : Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extraction and Purification : Extract the product with an organic solvent (e.g., ether), wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the product by column chromatography.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. aakash.ac.in [aakash.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. mlsu.ac.in [mlsu.ac.in]

- 13. youtube.com [youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. Ammonium m-Cresol-4-Sulfonate | Axios Research [axios-research.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. mt.com [mt.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Friedel-Crafts Alkylation [organic-chemistry.org]

An In-depth Technical Guide to the Potential Isomers of Chloro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential monochlorinated isomers of 3-methylphenol, commonly known as m-cresol (B1676322). The focus is on the synthesis, physicochemical properties, separation, and biological activity of 2-chloro-3-methylphenol, 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol or PCMC), and 6-chloro-3-methylphenol. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Introduction to Chloro-3-methylphenol Isomers

Chlorinated phenols are a class of compounds with significant industrial applications, ranging from disinfectants and preservatives to intermediates in the synthesis of pharmaceuticals and other fine chemicals. The chlorination of 3-methylphenol (m-cresol) can result in the formation of several positional isomers, with the chlorine atom substituting at various positions on the aromatic ring. The most common monochlorinated isomers are this compound, 4-chloro-3-methylphenol, and 6-chloro-3-methylphenol. The position of the chlorine atom significantly influences the molecule's physicochemical properties and biological activity. 4-chloro-3-methylphenol, in particular, is a widely used antiseptic and preservative.[1] Understanding the properties and synthesis of all potential isomers is crucial for optimizing production processes, ensuring product purity, and exploring new applications.

Physicochemical Properties

The physicochemical properties of the monochlorinated isomers of 3-methylphenol are summarized in the table below. These properties are critical for designing separation and purification processes, as well as for understanding the environmental fate and biological interactions of these compounds.

| Property | This compound | 4-Chloro-3-methylphenol | 6-Chloro-3-methylphenol |

| Molecular Formula | C₇H₇ClO | C₇H₇ClO | C₇H₇ClO |

| Molar Mass ( g/mol ) | 142.58 | 142.58 | 142.58 |

| Appearance | - | White to pinkish crystalline solid[1][2] | - |

| Melting Point (°C) | - | 63-66[2][3] | 64 |

| Boiling Point (°C) | - | 235-239[1][3][4] | 236 |

| Density (g/cm³) | 1.228 | 1.37[1][3] | 1.269 |

| Solubility in water | - | 3.8 - 4 g/L at 20°C[1][2] | Slightly soluble[5] |

| Solubility in organic solvents | - | Soluble in alcohols, ethers, ketones[2] | Soluble in alcohols, acetone |

| Flash Point (°C) | 78.1 | 118[4] | - |

Experimental Protocols

Synthesis of Chloro-3-methylphenol Isomers via Chlorination of m-Cresol

The direct chlorination of 3-methylphenol (m-cresol) typically yields a mixture of its chlorinated isomers. The ratio of the products can be influenced by the choice of chlorinating agent, catalyst, and reaction conditions. Sulfuryl chloride (SO₂Cl₂) is a common chlorinating agent for this reaction.

Materials:

-

3-methylphenol (m-cresol)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Dichloromethane (B109758) (DCM) or other suitable solvent

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methylphenol in a suitable solvent like dichloromethane.

-

Cool the mixture in an ice bath.

-

Add the Lewis acid catalyst (e.g., anhydrous AlCl₃) to the solution.

-

Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution while maintaining the low temperature. The molar ratio of m-cresol to sulfuryl chloride can be adjusted to control the degree of chlorination. A 1:1 molar ratio is a good starting point for monochlorination.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of chloro-3-methylphenol isomers.

Separation and Purification of Isomers

The separation of the isomeric mixture is challenging due to their similar boiling points and polarities. A combination of fractional distillation and recrystallization is often employed.

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus. Ensure the fractionating column is well-insulated.

-

Place the crude isomer mixture into the distillation flask.

-

Heat the mixture slowly. The isomers will vaporize and rise through the fractionating column.

-

The isomer with the lowest boiling point will reach the top of the column first. Carefully collect the fractions at different temperature ranges. The expected boiling points are around 235-239°C.[1][3][4]

-

Analyze the collected fractions using GC-MS to determine their composition. Fractions enriched in a particular isomer can be subjected to further purification.

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial. For chlorocresol isomers, non-polar solvents like hexane (B92381) or petroleum ether can be effective.

Materials:

-

Isomer-enriched fraction from distillation

-

Hexane or other suitable recrystallization solvent

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the impure solid in an Erlenmeyer flask.

-

Add a small amount of the recrystallization solvent (e.g., hexane).

-

Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for dissolution.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature. Crystals of the purified isomer should form.

-

To maximize the yield, the flask can be placed in an ice bath.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals. The purity can be checked by measuring the melting point and by chromatographic analysis.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the separation and identification of the chloro-3-methylphenol isomers.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column suitable for phenol (B47542) analysis (e.g., a phenyl-methylpolysiloxane stationary phase)

-

Helium carrier gas

Sample Preparation:

-

Dissolve a small amount of the sample (crude mixture or purified isomer) in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Electron Ionization Energy: 70 eV

-

Scan Range: m/z 40-300

The isomers will be separated based on their retention times, and the mass spectrometer will provide a mass spectrum for each peak, allowing for their unambiguous identification by comparing the fragmentation patterns with a library of known spectra.

Mandatory Visualizations

Antimicrobial Mechanism of Action of p-Chlorocresol

The primary antimicrobial action of 4-chloro-3-methylphenol (p-chlorocresol) involves the disruption of the microbial cell membrane. This leads to a cascade of events that ultimately result in cell death.

Caption: Antimicrobial signaling pathway of p-chlorocresol.

Synthetic and Purification Workflow for Chloro-3-methylphenol Isomers

The production of pure chloro-3-methylphenol isomers from m-cresol involves a multi-step process of synthesis followed by separation and purification.

Caption: Logical workflow for synthesis and purification.

References

Methodological & Application

Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Chloro-3-methylphenol Analysis

An overview of robust analytical methodologies for the detection and quantification of 2-chloro-3-methylphenol is presented for researchers, scientists, and professionals in drug development. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry, providing a framework for accurate and reliable analysis in various matrices.

Principle: Gas chromatography separates volatile and semi-volatile compounds, like this compound, based on their partitioning between a stationary phase within a capillary column and a mobile gaseous phase.[1][2] Mass spectrometry then fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. For enhanced volatility and improved chromatographic peak shape, a derivatization step can be employed to convert the polar phenol (B47542) group into a less polar ether.[2][3]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction from Water Samples): [1]

-

Measure 200 mL of the water sample into a separatory funnel.

-

Perform sequential extractions by shaking with 40 mL, 40 mL, and 20 mL of toluene (B28343) for 10 minutes each.

-

Combine the toluene extracts.

-